molecular formula C13H20N2O2 B13261504 2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13261504
M. Wt: 236.31 g/mol
InChI Key: PKZCPVNZFBBZJK-UHFFFAOYSA-N
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Description

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core with a carboxylic acid functional group and a 3-methylbutan-2-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the carboxylic acid and the 3-methylbutan-2-yl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to modulate gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-phenylbutane
  • Indole derivatives
  • Pyridine derivatives

Uniqueness

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both an imidazo[1,2-a]pyridine core and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(3-methylbutan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H20N2O2/c1-8(2)9(3)11-12(13(16)17)15-7-5-4-6-10(15)14-11/h8-9H,4-7H2,1-3H3,(H,16,17)

InChI Key

PKZCPVNZFBBZJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=C(N2CCCCC2=N1)C(=O)O

Origin of Product

United States

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